![molecular formula C10H10BrN3O2 B5584090 [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B5584090.png)
[1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol, typically involves the cyclization of azides with alkynes or other precursors that can introduce the desired functional groups. Such reactions are often facilitated by the use of catalysts and can be performed under green chemistry conditions, avoiding the use of solvents and catalysts to enhance environmental sustainability (Güler Yagiz et al., 2021).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with substituents like bromophenyl and dimethanol groups influencing the overall geometry and electronic properties of the molecule. Crystallographic analysis and density functional theory (DFT) calculations are common methods used to elucidate the structure and confirm the geometry of such compounds, providing insights into their conformational stability and electronic characteristics (Xiangyang Liu et al., 2022).
Chemical Reactions and Properties
The presence of a bromophenyl group in [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol makes it a potential candidate for further functionalization through reactions such as bromine-lithium exchange, which can be used to introduce new substituents or functional groups at the bromine site. Such reactions expand the chemical versatility of the compound, allowing for the synthesis of a diverse array of derivatives (B. Iddon & M. Nicholas, 1996).
Propiedades
IUPAC Name |
[1-(4-bromophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-1-3-8(4-2-7)14-10(6-16)9(5-15)12-13-14/h1-4,15-16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXWQDIIFQSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5584008.png)
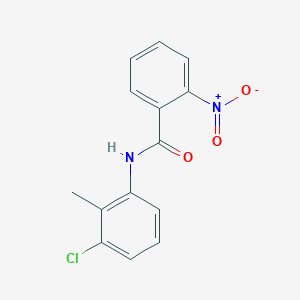
![2-[1-(3-isopropoxypropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5584028.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584036.png)
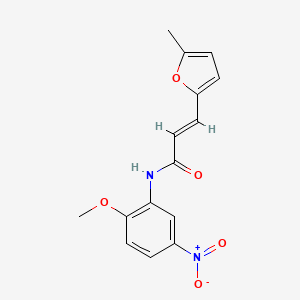
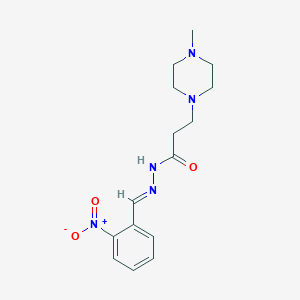
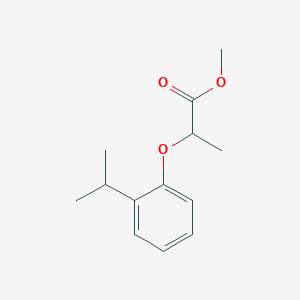
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)
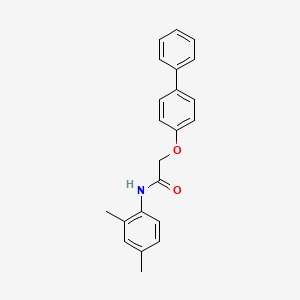
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5584086.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5584093.png)
![N,N-dimethyl-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5584099.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]acetamide](/img/structure/B5584106.png)